Positional Isomerism: Lipophilicity and Chiral Center Shift vs. 1,1,1-Trifluoro-2-heptanol
The target compound (1,1,1-trifluoro-3-heptanol) carries the trifluoromethyl group at the terminal carbon, placing the chiral secondary alcohol at C3. Its positional isomer, 1,1,1-trifluoro-2-heptanol, has the trifluoromethyl group adjacent to the hydroxyl-bearing carbon, shifting the chiral center to C2. This structural difference results in distinct computed and experimental lipophilicity values: the target compound exhibits XLogP3 = 2.2 [1], whereas the 2-isomer shows LogP = 2.49 . The topological polar surface area is identical (20.2 Ų) for both, confirming that differential logP arises solely from the position of the trifluoromethyl group relative to the hydroxyl.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1,1,1-Trifluoro-2-heptanol: LogP = 2.49 |
| Quantified Difference | ΔLogP ≈ 0.29 units (lower lipophilicity for 3-isomer) |
| Conditions | Computed (PubChem XLogP3) and experimental (ChemSrc) logP values |
Why This Matters
The lower lipophilicity of the 3-isomer may translate into superior aqueous solubility and different partitioning behavior in biological assays, making it the preferred choice when reduced logP is desired without sacrificing fluorination.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12038414, 3-Heptanol, 1,1,1-trifluoro-. https://pubchem.ncbi.nlm.nih.gov/compound/201945-72-4. View Source
